molecular formula C19H20N4O2S B6452909 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2549021-13-6

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B6452909
CAS No.: 2549021-13-6
M. Wt: 368.5 g/mol
InChI Key: MLTCHUQGIUQOJF-UHFFFAOYSA-N
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Description

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a pyrrolidine ring and a phenylmethanesulfonyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the octahydropyrrolo[3,4-c]pyrrole core. One common approach is the thermolysis of N-phthalimidoaziridines, which are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. The reaction conditions for this process include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of amines or alcohols.

  • Substitution: : Generation of substituted pyridines or pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for treating various diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-phenylmethanesulfonyl-pyrrolidin-2-yl}pyridine-3-carbonitrile

  • 2-{5-phenylmethanesulfonyl-piperidin-2-yl}pyridine-3-carbonitrile

  • 2-{5-phenylmethanesulfonyl-aziridin-2-yl}pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile lies in its octahydropyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c20-9-16-7-4-8-21-19(16)22-10-17-12-23(13-18(17)11-22)26(24,25)14-15-5-2-1-3-6-15/h1-8,17-18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCHUQGIUQOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C#N)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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